molecular formula C12H13F3N2 B13183473 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13183473
M. Wt: 242.24 g/mol
InChI Key: BJWRBWRHGZJDCZ-UHFFFAOYSA-N
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Description

2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . Another method involves the use of CF3SO2Na for the trifluoromethylation of secondary amines, which can then be further reacted to form the desired indole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of CF3SO2Na is preferred due to its cost-effectiveness, ease of handling, and mild reaction conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups to the indole ring .

Scientific Research Applications

2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole ring structure allows for interactions with various receptors and enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to the combination of the indole ring and the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

2-[7-methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C12H13F3N2/c1-7-3-2-4-8-9(5-6-16)11(12(13,14)15)17-10(7)8/h2-4,17H,5-6,16H2,1H3

InChI Key

BJWRBWRHGZJDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(F)(F)F)CCN

Origin of Product

United States

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